乙酰-Ser-Asp-Lys-Pro

描述

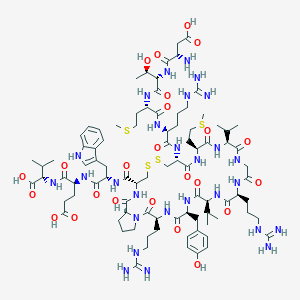

Acetyl-Ser-Asp-Lys-Pro (AcSDKP) is formed in bone marrow cells by enzymatic processing of thymosin β4. It inhibits the entry of pluripotent hemopoietic stem cells into the S-phase of the cell cycle and protects against Ara-C lethality in mice .

Synthesis Analysis

AcSDKP is formed in bone marrow cells by enzymatic processing of thymosin β4 . It has been found to have anti-inflammatory mechanisms in hypertension-induced target organ damage .Molecular Structure Analysis

The molecular structure of AcSDKP has been studied and is available in various databases .Chemical Reactions Analysis

AcSDKP is formed in bone marrow cells by enzymatic processing of thymosin β4 . The chemical reaction involved in its formation has been represented asCC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCC)C(=O)N1CCCC1C(=O)O . Physical And Chemical Properties Analysis

AcSDKP has a molecular weight of 487.5 g/mol. It has 7 hydrogen bond donors and 10 hydrogen bond acceptors. It has 14 rotatable bonds .科学研究应用

抑制多能造血干细胞进入S期

Ac-SDKP抑制多能造血干细胞进入细胞周期的S期 . 这意味着它可以控制这些干细胞的增殖,这在需要调节干细胞生长的各种医疗条件下至关重要 .

对抗Ara-C在小鼠中的致死性

已发现Ac-SDKP可以对抗Ara-C(一种化疗药物)在小鼠中的致死性 . 这表明它可能被用于减少某些化疗药物的副作用 .

血管紧张素转换酶的底物

Ac-SDKP是血管紧张素转换酶N端活性位点的特异性底物,负责其在体内的降解 . 这意味着它在调节体内血压和体液平衡中起作用 .

抑制白介素-1β介导的基质金属蛋白酶活化

Ac-SDKP抑制心肌成纤维细胞中白介素-1β介导的基质金属蛋白酶活化 . 这表明它可以用于治疗需要调节基质金属蛋白酶的心脏病 .

胶原蛋白沉积的调节

<a data-citationid="d1ae4877-d630-53a5-eb50-13d5a0ab9a33-32-group" h="ID=

作用机制

Target of Action

The primary target of Acetyl-Ser-Asp-Lys-Pro is the pluripotent hematopoietic stem cells found in the bone marrow . These cells are responsible for the production of all types of blood cells, and their regulation is crucial for maintaining healthy blood cell levels in the body .

Mode of Action

Acetyl-Ser-Asp-Lys-Pro inhibits the entry of these pluripotent hematopoietic stem cells into the S-phase of the cell cycle . This action effectively slows down the proliferation of these cells, thereby controlling the production of blood cells .

Biochemical Pathways

Acetyl-Ser-Asp-Lys-Pro is formed in bone marrow cells by the enzymatic processing of thymosin β4 . It is a specific substrate for the N-terminal active site of angiotensin-converting enzyme, which is responsible for its degradation in vivo .

Pharmacokinetics

It is known that it is a specific substrate for the n-terminal active site of angiotensin-converting enzyme, which is responsible for its degradation in vivo . This suggests that the bioavailability of Acetyl-Ser-Asp-Lys-Pro may be influenced by the activity of this enzyme.

Result of Action

The inhibition of the cell cycle entry by Acetyl-Ser-Asp-Lys-Pro results in the protection of these cells against toxicity from certain substances, such as Ara-C, a chemotherapy agent . This protective effect can contribute to a reduction in marrow failure, thereby improving survival rates .

Action Environment

The action of Acetyl-Ser-Asp-Lys-Pro is influenced by the environment within the bone marrow, where these pluripotent hematopoietic stem cells reside . Factors such as the presence of other cells, the availability of nutrients, and the overall health of the bone marrow can influence the efficacy and stability of Acetyl-Ser-Asp-Lys-Pro .

安全和危害

未来方向

AcSDKP has been recognized as a valuable antifibrotic peptide. It has shown excellent organ-protective effects and has been confirmed to stimulate angiogenesis in vitro and in vivo . The future research directions could focus on the application of unnatural amino acids for the development of highly selective peptide linkers .

生化分析

Biochemical Properties

Acetyl-Ser-Asp-Lys-Pro is a specific substrate of the N-terminal active site of human angiotensin-converting enzyme (ACE) . It interacts with ACE, a key enzyme in the renin-angiotensin system (RAS), which regulates blood pressure and fluid balance . The interaction between Acetyl-Ser-Asp-Lys-Pro and ACE is crucial for its role in modulating hematopoiesis .

Cellular Effects

Acetyl-Ser-Asp-Lys-Pro has been shown to influence cell function significantly. It is a physiological modulator of hematopoiesis, the process by which the body produces blood cells . It also plays a role in the regulation of blood pressure and cardiovascular function through its interaction with ACE .

Molecular Mechanism

At the molecular level, Acetyl-Ser-Asp-Lys-Pro exerts its effects through binding interactions with ACE. It acts as a competitive inhibitor, selectively inhibiting the N-terminal active site of ACE . This inhibition affects the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby influencing blood pressure regulation .

Metabolic Pathways

Acetyl-Ser-Asp-Lys-Pro is involved in the renin-angiotensin system (RAS), a critical metabolic pathway that regulates blood pressure and fluid balance . It interacts with ACE, a key enzyme in this pathway .

属性

IUPAC Name |

1-[2-[[2-[(2-acetamido-3-hydroxypropanoyl)amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N5O9/c1-11(27)22-14(10-26)18(31)24-13(9-16(28)29)17(30)23-12(5-2-3-7-21)19(32)25-8-4-6-15(25)20(33)34/h12-15,26H,2-10,21H2,1H3,(H,22,27)(H,23,30)(H,24,31)(H,28,29)(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJDRXEQUFWLOGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402957, DTXSID40861258 | |

| Record name | Acetyl-Ser-Asp-Lys-Pro | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Acetylseryl-alpha-aspartyllysylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

127103-11-1 | |

| Record name | Acetyl-Ser-Asp-Lys-Pro | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。